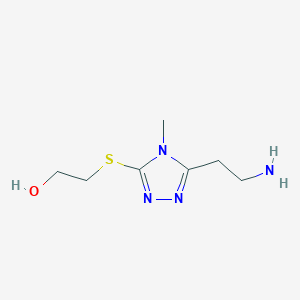

2-((5-(2-Aminoethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanol

Description

Properties

IUPAC Name |

2-[[5-(2-aminoethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4OS/c1-11-6(2-3-8)9-10-7(11)13-5-4-12/h12H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZSGAFZKJQXDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCCO)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-Aminoethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanethiol with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-((5-(2-Aminoethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds with a triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes. In a study focusing on 1,2,4-triazole derivatives, it was found that modifications in the side chains significantly enhanced antifungal activity against various strains of fungi, suggesting that 2-((5-(2-aminoethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanol may possess similar properties .

Anticancer Potential

Recent investigations into the anticancer effects of triazole derivatives have shown promising results. For instance, certain triazole compounds have exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The incorporation of aminoethyl and thioether groups in the structure of this compound may enhance its interaction with biological targets involved in cancer progression .

Fungicides

The compound's potential as a fungicide is noteworthy. Triazole-based fungicides are commonly used in agriculture to control fungal pathogens in crops. Studies have demonstrated that triazole derivatives can effectively reduce fungal infections in various plants, thereby improving yield and quality . The specific application of this compound in agricultural settings remains an area for further exploration.

Polymer Chemistry

In material science, triazole-containing compounds are being investigated for their role as monomers or additives in polymer synthesis. Their ability to form stable cross-links can enhance the mechanical properties of polymers. Preliminary studies suggest that incorporating this compound into polymer matrices may improve thermal stability and mechanical strength .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-((5-(2-Aminoethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the triazole ring can participate in π-π interactions. These interactions can disrupt the function of enzymes or receptors, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituents at the 4- and 5-positions of the triazole ring. Below is a systematic comparison with structurally related compounds:

Structural and Functional Group Analysis

Pharmacological Activity Trends

- Antifungal Activity: Compounds with long alkyl chains (e.g., decylthio in ) or aromatic substituents (e.g., benzimidazole in ) exhibit enhanced antifungal effects due to improved membrane interaction. The target compound’s aminoethyl group may offer moderate activity but requires empirical validation.

- Anticancer Potential: Halogenated derivatives (e.g., bromophenyl in , dichlorophenoxy in ) show cytotoxicity via DNA intercalation or ROS generation. The aminoethyl group in the target compound could synergize with thioethanol for targeted drug delivery.

- Solubility and Bioavailability: Morpholine () and piperidine () substituents improve water solubility, whereas decylthio () and phenyl groups () increase lipophilicity. The target compound’s ethanol and aminoethyl groups balance both properties.

Toxicity Profile

- Acute Toxicity: Morpholine-containing derivatives () show low acute toxicity (LD₅₀ > 2000 mg/kg in rodents), whereas halogenated analogs () require cautious dosing. The aminoethyl group may reduce toxicity compared to halogens.

Biological Activity

The compound 2-((5-(2-aminoethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanol is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological effects, including antibacterial, antiviral, and anticancer properties. This article explores the synthesis, biological activities, and potential applications of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with appropriate alkylating agents under controlled conditions. The reaction yields a thioether product that can be further purified through recrystallization or chromatography.

Antimicrobial Activity

Triazole derivatives have been documented to exhibit significant antimicrobial properties. A study highlighted the effectiveness of various triazole compounds against a range of bacteria and fungi. For instance, derivatives similar to this compound showed promising results against strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) in the low micromolar range .

Anticancer Properties

Research indicates that certain triazole derivatives possess anticancer activity. For example, compounds containing a triazole ring have been shown to inhibit cell proliferation in various cancer cell lines. In particular, studies have reported that modifications to the triazole structure can enhance cytotoxicity against cancer cells such as HCT116 (colon cancer) and T47D (breast cancer), with IC50 values suggesting effective concentration levels .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for microbial growth or cancer cell proliferation. For instance, some triazoles are known to interfere with fungal sterol biosynthesis by inhibiting lanosterol demethylase . Additionally, their ability to modulate oxidative stress responses in cells may contribute to their anticancer effects.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.